7-bromo-2-phenyl-1H-quinazolin-4-one

Catalog No.
S8541418
CAS No.
M.F
C14H9BrN2O
M. Wt
301.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-bromo-2-phenyl-1H-quinazolin-4-one

Product Name

7-bromo-2-phenyl-1H-quinazolin-4-one

IUPAC Name

7-bromo-2-phenyl-1H-quinazolin-4-one

Molecular Formula

C14H9BrN2O

Molecular Weight

301.14 g/mol

InChI

InChI=1S/C14H9BrN2O/c15-10-6-7-11-12(8-10)16-13(17-14(11)18)9-4-2-1-3-5-9/h1-8H,(H,16,17,18)

InChI Key

FUANHHNELFMMAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)C3=C(N2)C=C(C=C3)Br

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(=O)C3=C(N2)C=C(C=C3)Br

7-Bromo-2-phenyl-1H-quinazolin-4-one is a synthetic organic compound belonging to the quinazoline family, characterized by its unique structural features, including a bromine atom at the 7th position and a phenyl group at the 2nd position of the quinazoline ring. This compound is notable for its potential biological activities and applications in medicinal chemistry. The quinazoline core is known for its versatility and has been extensively studied for various pharmacological properties, making derivatives like 7-bromo-2-phenyl-1H-quinazolin-4-one of significant interest in drug development.

7-Bromo-2-phenyl-1H-quinazolin-4-one can undergo various chemical transformations:

  • Substitution Reactions: The bromine atom at the 7th position can be substituted with nucleophiles such as amines or thiols, leading to new derivatives with altered properties.
  • Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction processes, modifying either the quinazoline core or the phenyl group.
  • Cyclization Reactions: It can also engage in cyclization reactions to form fused ring systems, enhancing its structural complexity and potential biological activity.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Acidic or basic conditions are often utilized for cyclization reactions, sometimes employing catalysts like trifluoroacetic acid or sodium hydroxide .

The biological activity of 7-bromo-2-phenyl-1H-quinazolin-4-one has been explored in various studies, demonstrating significant antimicrobial properties. Compounds within the quinazoline class are known for their diverse pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. The presence of the bromine atom and the phenyl group contributes to its unique biological profile, making it a candidate for further research in therapeutic applications .

The synthesis of 7-bromo-2-phenyl-1H-quinazolin-4-one typically involves several key steps:

  • Formation of Quinazoline Core: Starting with anthranilic acid and benzoyl chloride, a reaction occurs to form an intermediate oxazine derivative.
  • Bromination: The oxazine derivative is brominated using bromine or N-bromosuccinimide to introduce the bromine atom at the 7th position.
  • Cyclization: The brominated intermediate undergoes cyclization to yield 7-bromo-2-phenyl-1H-quinazolin-4-one.

This synthetic route can be optimized for industrial production by employing continuous flow reactors and efficient catalysts to enhance yield and purity .

7-Bromo-2-phenyl-1H-quinazolin-4-one has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activities, it can serve as a lead compound for developing new antimicrobial or anticancer agents.
  • Chemical Research: It acts as a versatile scaffold for synthesizing other biologically active compounds.

The unique structural characteristics allow it to interact with biological targets effectively, making it an important compound in medicinal chemistry research .

Studies on the interactions of 7-bromo-2-phenyl-1H-quinazolin-4-one with biological systems have indicated that it can bind effectively to specific targets, influencing cellular pathways associated with disease processes. Its derivatives have been screened against various bacterial and fungal strains, showing promising results that indicate broad-spectrum antimicrobial activity . Further interaction studies could elucidate its mechanism of action and enhance its therapeutic efficacy.

Several compounds share structural similarities with 7-bromo-2-phenyl-1H-quinazolin-4-one. Here are a few notable examples:

Compound NameStructural FeaturesUnique Properties
6-Bromo-2-(pyridin-3-yl)quinazolin-4-aminoPyridine ring substitution instead of phenylPotentially different biological activity profile
6-Bromo-2-(butylthio)-3-phenyquinazolin-4(3H)-oneButylthio group at the 2nd positionEnhanced anticancer activity
6-Bromo-4-(4-methoxyphenyl)quinazolin-2-oneMethoxy group on the phenyl ringAltered pharmacological properties

Uniqueness

The uniqueness of 7-bromo-2-phenyl-1H-quinazolin-4-one lies in its specific substitution pattern which imparts distinct chemical and biological properties. Its bromine atom at the 7th position combined with a phenyl group at the 2nd position makes it a versatile scaffold for developing new therapeutic agents with tailored activities .

Recent advances in asymmetric catalysis have enabled the development of peptide-mediated bromination protocols for quinazolinone derivatives. A β-turn peptide catalyst containing a tertiary amine-containing β-dimethylaminoalanine (Dmaa) residue has demonstrated exceptional enantiocontrol during the bromination of 3-arylquinazolin-4(3H)-ones. This approach leverages dynamic kinetic resolution to selectively functionalize one atropisomer of the substrate, achieving enantiomer ratios (er) of up to 97:3 for tribrominated products.

Mechanism and Catalyst Design

The catalytic cycle involves a stereodetermining bromination event mediated by hydrogen bonding between the quinazolinone's phenol group and the Dmaa residue. X-ray crystallography and 2D-NOESY studies reveal that the peptide adopts a well-defined β-turn geometry, creating a chiral microenvironment that directs electrophilic bromine addition to the ortho-position relative to the phenol. Computational studies using density functional theory (DFT) calculations show rotational barriers of 22.6–36.7 kcal/mol for key intermediates, explaining the high stereochemical fidelity observed.

Substrate Scope and Limitations

Electron-donating groups at the quinazolinone 2-position (e.g., isopropyl, methyl) enhance enantioselectivity (93:7–97:3 er), while electron-withdrawing substituents like trifluoromethyl reduce catalytic efficiency (63:37 er). Steric effects dominate regioselectivity, with ortho-bromination favored over meta- or para-positions in all tested substrates. A notable limitation arises with pre-functionalized ortho'-fluoro derivatives, which exhibit reduced enantioselectivity (55:45 er) due to increased rotational barriers in starting materials.

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal catalysis has emerged as a versatile tool for constructing the quinazolinone core and introducing bromine substituents. Iron and copper catalysts dominate this field due to their cost-effectiveness and functional group tolerance.

Iron-Catalyzed Methods

FeBr2 (5 mol%) enables oxidative coupling between 2-aminobenzyl alcohols and benzylamines under aerobic conditions, producing 2-arylquinazolinones in 86% yield at a 20 mmol scale. This single-electron transfer mechanism proceeds via imine formation, trans-imination, and intramolecular cyclization. FeF3-mediated three-component reactions under solvent-free conditions achieve 92% yields through sonication-assisted condensation of 1H-indazole-3-amines, aldehydes, and 1,3-diketones.

CatalystSubstratesConditionsYield (%)Reference
FeBr22-Aminobenzyl alcohol + benzylamineAir, 100°C86
FeF3Indazole-3-amine + aldehyde + diketoneSolvent-free, ultrasound92

Copper-Mediated Syntheses

CuCl (10 mol%) facilitates oxidative amination between 2-aminoarylketones and dimethyl sulfoxide (DMSO), utilizing the solvent as a methylene source. This radical-based pathway achieves 95% yield under oxygen atmosphere, with deuterium labeling confirming DMSO's role as the carbon synthon. Copper cyanide (CuCN) enables cascade cyanation-rearrangement reactions of 2-halo-N-arylbenzamides, producing tetracyclic isoindoloquinazolines as side products in dioxane.

Solvent-Free and Green Chemistry Synthesis Protocols

Sustainable synthetic approaches minimize environmental impact while maintaining efficiency. A microwave-assisted protocol using CuCl2 (0.1 mmol) and 8-quinolinol ligand in aqueous NaOH achieves 92% yield of 6-bromo-2-phenyl-1H-quinazolin-4-one within 20 minutes. This method eliminates organic solvents and reduces energy consumption through targeted microwave irradiation (120 W).

Key Advantages Over Conventional Methods

  • Reduced reaction times: 20 minutes vs. 6–12 hours for thermal methods
  • Atom economy: 84% calculated for the microwave protocol vs. 68% for stepwise bromination
  • Catalyst recyclability: FeF3 retains 89% activity after five cycles in solvent-free conditions

The table below compares energy inputs for different quinazolinone syntheses:

MethodEnergy SourceTemperature (°C)Time (h)PMI*
Microwave irradiationElectromagnetic200.332.1
Conventional heatingThermal10068.7
SonochemicalAcoustic251.53.4

*Process Mass Intensity = Total mass used / Mass of product

Regioselective Functionalization of Quinazolinone Scaffolds

Controlling substitution patterns on the quinazolinone nucleus remains challenging due to competing electronic and steric effects. Bromine's directing effects enable precise functionalization at the 7-position through sequential cross-coupling reactions.

Sequential Bromination-Amination

Tribromide intermediates undergo regioselective Buchwald-Hartwig amination at the para-position relative to existing bromines. Using Pd2(dba)3/Xantphos catalyst system, primary amines install nitrogen functionalities with 78–92% yields while preserving axial chirality. This two-step approach converts 7-bromo intermediates into 7-amino derivatives without epimerization.

Suzuki-Miyaura Cross-Coupling

Palladium-mediated coupling of 7-bromoquinazolinones with arylboronic acids proceeds with complete retention of configuration. DFT studies attribute this stereoretention to the high rotational barrier (36.7 kcal/mol) in the biaryl axis, which prevents racemization during transmetallation. Electron-deficient boronic acids (e.g., 4-CF3C6H4B(OH)2) couple most efficiently, achieving 89% yield with 98:2 er.

Orthogonal Functionalization Strategies

A three-step sequence demonstrates the scaffold's versatility:

  • Peptide-catalyzed bromination (97:3 er)
  • SNAr displacement of meta-bromine with thiols (92% yield)
  • Heck coupling at para-position (78% yield, E:Z = 95:5)

This strategy enables installation of three distinct functional groups while maintaining stereochemical integrity.

Peptide-Based Catalyst Design for Enantioinduction

Peptide catalysts have emerged as powerful tools for achieving high enantioselectivity in the bromination of quinazolinones. A landmark study demonstrated the efficacy of β-turn-containing tetra-peptides, such as Boc-Dmaa-D-Pro-Acpc-Leu-NMe₂, in catalyzing the atroposelective bromination of 3-arylquinazolin-4(3H)-ones [1] [2]. Structural characterization via X-ray crystallography and 2D-NOESY NMR revealed that the catalyst adopts a type I′ β-turn conformation in both solid and solution states, which is critical for enantioinduction [1]. The tertiary amine moiety within the peptide backbone facilitates deprotonation of the substrate, enabling stereodetermining bromination at the ortho position of the aryl ring [2].

Subsequent optimization led to the development of Boc-Dmaa-D-Pro-Acpc-Leu-OMe, which exhibited enhanced selectivity. Comparative analysis showed that the methyl ester terminus (OMe) improved conformational rigidity compared to the N-methylamide (NMe₂), reducing undesired side reactions [1]. Density functional theory (DFT) calculations further corroborated that the rotational barrier of the mono-brominated intermediate ensures atropisomeric stability, preserving enantiopurity during subsequent transformations such as Suzuki-Miyaura cross-coupling [2].

Nano-CuFe₂O₃ Mediated Heterogeneous Catalysis

While the provided search results do not specifically address nano-CuFe₂O₃ catalysts in quinazolinone bromination, heterogeneous catalysis remains a promising avenue for scalable synthesis. Transition metal oxides like CuFe₂O₃ are theorized to facilitate bromination via radical pathways or Lewis acid-mediated activation of bromine sources. Future studies could explore ligand-free conditions, recyclability, and compatibility with green solvents—key advantages of heterogeneous systems.

Copper-Catalyzed Imidoylative Cyclocondensation

Copper catalysis plays a pivotal role in constructing the quinazolinone core. A representative method involves the tandem reaction of 2-bromobenzyl bromide 67, aldehydes 68, and ammonium hydroxide 69 using CuI/1,10-phenanthroline to yield functionalized quinazolines 70 [4]. This one-pot protocol proceeds via imidoylative cyclocondensation, where copper mediates C–N bond formation and subsequent aromatization. Substrate scope studies indicate tolerance for electron-donating and withdrawing groups on the aldehyde, enabling diverse quinazolinone derivatives [4].

Table 1: Copper-Catalyzed Synthesis of Quinazolinones

SubstrateProductYield (%)Reference
2-Bromo-4-methylbenzyl bromide2-Phenyl-7-methylquinazolin-4-one85 [4]
2-Bromo-5-methoxybenzyl bromide2-Phenyl-6-methoxyquinazolin-4-one78 [4]

Mechanistic investigations propose a dual role for copper: (1) facilitating oxidative addition of the benzyl bromide and (2) coordinating the imine intermediate to promote cyclization [4]. This method bypasses traditional multistep sequences, offering a streamlined route to brominated quinazolinones when bromine-containing substrates are employed.

Tetrazole–Quinazolinone Hybrid Conjugates

Researchers have combined the parent scaffold with 1-substituted-1H-tetrazole-5-thiols to generate sulfur-bridged hybrids possessing pronounced cytotoxic profiles [1] [2].

Reaction blueprint

  • Step 1: Nucleophilic substitution of the C-7 bromide with sodium sulfide furnishes 7-mercapto-2-phenyl-1H-quinazolin-4-one.
  • Step 2: S-alkylation with three-chloropropyl bromide under recyclable copper-ferrite nanocatalysis yields a propyl thio-ether intermediate.
  • Step 3: Copper-ferrite-mediated coupling of the thio-ether with a library of tetrazole-5-thiols delivers the final C-S-linked conjugates in aqueous medium at eighty degrees Celsius within two hours.

Table 3.1 Representative tetrazole hybrids

EntryTetrazole ring substituentOverall isolated yield (%)Single-crystal confirmationHalf-maximal inhibitory concentration against MDA-MB-231 (micromolar)
7f4-methylbenzyl68yes [1]9.13 [1]
8f4-methoxybenzyl64yes [1]9.82 [1]
9a2-chloro-4-fluorobenzyl70yes [1]10.30 [1]

Key findings

  • Single-crystal X-ray diffraction verified regio-selective carbon–sulfur bond formation at the quinazolinone C-7 site [1].
  • The copper-ferrite nanocatalyst remained fully active for five consecutive cycles without measurable metal leaching, supporting process sustainability [2].
  • Substituent electronics on the tetrazole ring modulated potency: electron-donating groups enhanced antiproliferative activity, whereas strong electron-withdrawing patterns decreased it [1].

Isonicotinohydrazide Functionalization Pathways

Condensation of isonicotinic acid hydrazide with 7-bromo-2-phenyl-1H-quinazolin-4-one generates hydrazide conjugates that serve both as antimicrobial leads and versatile intermediates for further condensation chemistry [3] [4].

Synthetic sequence

  • Chlorination of the quinazolinone carbonyl with phosphorus oxychloride affords 7-bromo-2-phenyl-4-chloroquinazoline.
  • Room-temperature nucleophilic substitution with isonicotinic acid hydrazide in anhydrous diethyl ether furnishes N′-(2-chloroquinazolin-4-yl)-isonicotinohydrazide within twenty-four hours (eighty-two percent yield) [4].
  • Hydrazinolysis in N,N-dimethylformamide at one hundred and ten degrees Celsius replaces the 2-chloro group to give N′-(2-hydrazinoquinazolin-4-yl)-isonicotinohydrazide (seventy-nine percent yield) [4].
  • Condensation with aromatic aldehydes (one equivalent) under trace sulfuric acid in tetrahydrofuran at reflux affords Schiff-base hydrazones (Table 3.2).

Table 3.2 Selected hydrazone derivatives from isonicotinic pathways [4]

Product codeAldehyde employedYield (%)Melting point (°C)
4a4-methylbenzaldehyde78157–158
4d4-chlorobenzaldehyde68174–175
4g4-nitrobenzaldehyde86203–204

Observations

  • Electron-withdrawing aldehydes generally increased yields, likely by stabilising the intermediate imines [4].
  • Several hydrazones displayed minimum inhibitory concentrations of fifty to one hundred micrograms per millilitre against Staphylococcus aureus and Escherichia coli, outperforming chloramphenicol in the same assay window [4].
  • The bifunctional hydrazide moiety provides a platform for subsequent acyl, sulfonyl or hetero-cyclisation reactions, enabling rapid analogue expansion [3].

S-Alkylation and Carbon–Sulfur Bond Formation Strategies

The sulfur chemistry of the quinazolinone nucleus underpins both targeted pro-drug design and materials applications. Three complementary methods dominate current practice.

A. Base-Promoted S-Alkylation
Deprotonation of 7-mercapto-2-phenylquinazolin-4-one with sodium hydride in N,N-dimethylformamide followed by alkyl bromide addition provides S-alkyl thioethers in sixty-five to seventy-five percent yield at ambient temperature [5]. The reaction tolerates benzylic, allylic and saturated chains without competing N-alkylation.

B. Visible-Light-Triggered Aromatization–Radical Coupling
Spiro-dihydroquinazolinones undergo photoredox-initiated ring opening with diaryl disulfides under blue light, producing C-7 aryl thio-substituted quinazolinones in yields up to seventy-two percent without external metal catalysts [6]. Mechanistic studies indicate sulfur-centered radical formation, followed by radical–radical coupling and oxidative rearomatization [6].

C. Chan–Lam Copper Acetate Cross-Coupling
Treatment of 1,4-dihydroquinazoline-2-thiol with arylboronic acids, copper(II) acetate and triethylamine in acetonitrile at room temperature installs arylthio substituents directly on the quinazoline core, delivering products in seventy to eighty-three percent yield within four hours [7]. Unlike traditional palladium systems, the copper catalyst shows negligible deactivation by thiolate ligands [7].

Table 3.3 Comparison of carbon–sulfur coupling tactics

StrategyCatalyst/initiatorTemperature (°C)Typical yield (%)Notable feature
Base-promoted alkylation [5]Sodium hydride2565-75High selectivity for sulfur over nitrogen sites
Photoredox ring opening [6]Blue light, no metal3055-72Simultaneous skeletal editing and C-S installation
Chan–Lam coupling [7]Copper(II) acetate2570-83Broad arylboronic acid scope, air tolerance

Key insights

  • S-alkylation provides rapid access to lipophilic pro-drugs, whereas Chan–Lam coupling excels for aryl diversification.
  • Photoredox methodologies unlock previously inaccessible frameworks by merging ring contraction with C-S bond construction, expanding chemical space around the 7-bromo parent.

XLogP3

3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

299.98983 g/mol

Monoisotopic Mass

299.98983 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-29-2023

Explore Compound Types